2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-11(19)15-14(17-16-8)22-7-6-18-12(20)9-4-2-3-5-10(9)13(18)21/h2-5H,6-7H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJWFJPUWBMLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.34 g/mol. The structure consists of an isoindole core linked to a thioether moiety derived from a triazine derivative. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains. A study highlighted that certain triazine derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioether group enhances this property .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds containing triazine and isoindole structures. For example:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The presence of hydroxyl groups in the triazine moiety suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives of triazine-based compounds and evaluated their antimicrobial activities. The results demonstrated that certain modifications led to enhanced efficacy against resistant bacterial strains, highlighting the importance of structural variations in developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In a comparative study involving various isoindole derivatives, the target compound was found to induce apoptosis in cancer cells through caspase activation pathways. This suggests a promising avenue for further investigation into its use as an anticancer agent .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions : The thioether group can be modified to introduce different functional groups.
- Oxidation and reduction reactions : The compound can be oxidized or reduced to form derivatives with altered properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Introduction of new functional groups | Various substituted derivatives |
| Oxidation | Formation of sulfoxides or sulfones | Sulfoxide derivatives |
| Reduction | Conversion to amine derivatives | Amine derivatives |
Biological Applications
Research indicates that the compound exhibits potential biological activities, including:
- Antimicrobial properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer activity : Preliminary data show inhibition of cancer cell proliferation in vitro.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.
Medical Applications
The therapeutic potential of this compound is under investigation for several diseases:
- Cancer therapeutics : Ongoing studies are evaluating its efficacy in targeting specific cancer pathways.
- Inflammatory diseases : The compound's anti-inflammatory properties are being explored for treatment options.
Comparison with Similar Compounds
Key Observations :
- The target compound and Folpet share a sulfur-containing substituent, but the former’s triazine group contrasts with Folpet’s trichloromethyl group, which is highly lipophilic and environmentally persistent .
- Compound 18 (difluoromethylthio) employs fluorinated groups, which may enhance metabolic stability compared to non-fluorinated analogs .
- The sugar-substituted analog (CAS 700-188-0) demonstrates how hydrophilic substituents (e.g., hydroxyls) can shift applications toward pharmaceuticals rather than agrochemicals .
Physical and Chemical Properties
- Solubility : The hydroxy and methyl groups on the triazine in the target compound likely improve water solubility compared to Folpet’s trichloromethyl group, which is highly hydrophobic .
- Stability : Triazine rings are prone to hydrolysis under acidic conditions, whereas Folpet’s trichloromethyl group is resistant to degradation, contributing to environmental concerns .
- Reactivity : The triazine’s nitrogen-rich structure may enable hydrogen bonding with biological targets, contrasting with the electrophilic reactivity of Folpet’s trichloromethylthio group .
Toxicity and Environmental Impact
- Folpet’s environmental persistence and toxicity to aquatic organisms are well-documented , whereas the target compound’s hydroxy group may facilitate degradation.
Preparation Methods
Epoxide-Mediated Alkylation
A widely adopted method involves the reaction of glycidyl phthalimide derivatives with nucleophiles. For example, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines or thiols under mild conditions to form secondary or tertiary linkages.
Bromoethyl Intermediate Formation
An alternative route employs 2-bromoethylphthalimide , synthesized by reacting phthalimide with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃). This intermediate facilitates nucleophilic substitution with thiols.
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Optimization : Reactions in aqueous ethanol at 80°C for 8 hours achieve 203 g of product with minimal side reactions.
Synthesis of 5-Hydroxy-6-methyl-1,2,4-triazin-3-thiol
The triazine-thiol moiety is synthesized via cyclization and oxidation steps.
Cyclization of Thiosemicarbazide Derivatives
Condensation of methyl glyoxal with thiosemicarbazide under acidic conditions forms the 1,2,4-triazine ring. Subsequent oxidation introduces the hydroxy group at position 5.
Methyl Group Introduction
Methylation at position 6 is achieved via Friedel-Crafts alkylation or by using methyl iodide in the presence of Ag₂O.
Coupling of Phthalimide and Triazinethiol Moieties
The final step involves forming the thioether bond between the bromoethylphthalimide and triazinethiol.
Nucleophilic Substitution
Epoxide Ring-Opening Strategy
Reacting glycidyl phthalimide with the triazinethiol in ethanol/water (4:1) at 60°C for 36 hours achieves comparable yields (75.4%).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Selection
Ethanol/water mixtures reduce costs and environmental impact compared to DMF or DMSO.
Catalyst-Free Reactions
Avoiding palladium catalysts (common in cross-couplings) simplifies purification and lowers production costs.
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
Purification Techniques
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Crystallization : Ethanol/water recrystallization achieves >98% purity.
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Chromatography : Silica gel with EtOAc/hexane (1:3) resolves thioether byproducts.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodology : Start with amidoximes and isatoic anhydrides as precursors, using sodium hydroxide in dimethyl sulfoxide (DMSO) as a solvent system. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) via statistical design of experiments (DoE) to reduce trial-and-error approaches. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . For yield optimization, employ response surface methodology (RSM) to identify critical factors (e.g., reaction time, catalyst loading) .
Q. Which spectroscopic techniques are most effective for characterizing its structural features, particularly the triazine and isoindole-dione moieties?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm connectivity of the triazine-thioethyl side chain and isoindole-dione core. Infrared (IR) spectroscopy can validate the presence of thioether (C-S) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic confirmation, single-crystal X-ray diffraction is recommended .
Q. What are the critical parameters to assess its stability under various laboratory storage conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the triazine ring or oxidation of the thioether group). Compare results with International Council for Harmonisation (ICH) guidelines for forced degradation protocols .
Advanced Research Questions
Q. How can computational chemistry tools predict novel derivatives' bioactivity and guide synthetic prioritization?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model electronic properties (HOMO/LUMO energies) and reactivity. Use molecular docking to screen derivatives against target proteins (e.g., kinases or microbial enzymes). Validate predictions with in vitro assays, creating a feedback loop to refine computational models .
Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?
- Methodology : Cross-validate computational models (e.g., NMR chemical shift predictions via DFT) with experimental data. If discrepancies arise, re-examine solvent effects, conformational flexibility, or protonation states in simulations. Iteratively adjust computational parameters until alignment is achieved, ensuring robust predictive frameworks .
Q. How can high-throughput screening (HTS) evaluate biological activity against multiple therapeutic targets?
- Methodology : Design HTS assays for antimicrobial (e.g., bacterial growth inhibition) and anticancer (e.g., cytotoxicity in tumor cell lines) activity. Use microplate readers for rapid data collection. Include positive controls (e.g., doxorubicin for anticancer assays) and normalize results to solvent-only controls. Analyze dose-response curves to calculate IC₅₀/EC₅₀ values .
Q. What statistical experimental design methods minimize byproduct formation during synthesis?
- Methodology : Implement factorial designs to identify interactions between variables (e.g., temperature, reagent ratios). Use Taguchi methods to reduce variability in byproduct yields. For multi-objective optimization (e.g., maximizing yield while minimizing impurities), apply desirability functions .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodology : Test nanofiltration or reverse osmosis membranes to separate the target compound based on molecular weight and hydrophobicity. Optimize transmembrane pressure and solvent composition using DoE. Compare purity outcomes with traditional column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
